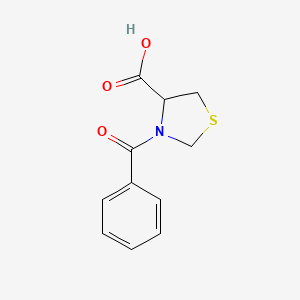

3-benzoyl-1,3-thiazolidine-4-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Benzoyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve multi-component reactions, click reactions, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity .

Analyse Des Réactions Chimiques

Types of Reactions

3-Benzoyl-1,3-thiazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various thiazolidine derivatives, which can exhibit different biological activities depending on the substituents introduced .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being investigated for its potential as a lead compound in drug development. Its derivatives have shown promise as enzyme inhibitors and exhibit various biological activities:

- Anticancer Activity : Studies have demonstrated that derivatives of thiazolidine-4-carboxylic acid can inhibit cancer cell proliferation and induce apoptosis in various tumor cell lines, including HT-29 (colon), A549 (lung), and MDA-MB-231 (breast) . For example, one derivative showed an IC50 value of 0.073 µM against HT-29 cells .

- Antiviral Properties : Research indicates that thiazolidine derivatives may act as antiviral agents against avian influenza virus and infectious bronchitis virus . A study synthesized several derivatives that exhibited significant antiviral activity, highlighting their potential in combating viral infections in livestock .

Enzyme Inhibition

The mechanism of action for 3-benzoyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific enzymes. The thiazolidine ring can fit into the active sites of enzymes, potentially inhibiting their activity. Notably, some derivatives have been found to inhibit multiple tyrosine kinases involved in cancer progression .

Case Study 1: Anticancer Activity

A recent study evaluated a series of thiazolidine derivatives for their anticancer properties. The results indicated that specific compounds significantly reduced cell viability in cancer cell lines with IC50 values ranging from 0.073 to 3.10 µM across different cell types . This underscores the potential for these compounds in developing new cancer therapies.

Case Study 2: Antiviral Efficacy

In a study focused on avian influenza and infectious bronchitis viruses, researchers synthesized several thiazolidine derivatives that demonstrated notable antiviral activity. The compounds were tested in embryonated chicken eggs, showing effective inhibition of viral replication . This research highlights the application of thiazolidines in veterinary medicine.

Data Tables

Mécanisme D'action

The mechanism of action of 3-benzoyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with DNA to exert its biological effects. The presence of sulfur and nitrogen atoms in its structure enhances its ability to form stable complexes with metal ions, which can be crucial for its activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Thiazolidine-4-carboxylic acid: Known for its use in the treatment of liver diseases.

Uniqueness

3-Benzoyl-1,3-thiazolidine-4-carboxylic acid stands out due to its unique benzoyl group, which can enhance its biological activity and specificity compared to other thiazolidine derivatives .

Activité Biologique

3-Benzoyl-1,3-thiazolidine-4-carboxylic acid (BTCA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article explores the biological activity of BTCA, detailing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

BTCA is characterized by a thiazolidine ring with a benzoyl group attached to it. This unique structure contributes to its biological activity by allowing interactions with various molecular targets. The presence of sulfur and nitrogen atoms enhances its ability to form stable complexes with metal ions, which is crucial for its biological efficacy.

The biological activity of BTCA can be attributed to several mechanisms:

- Antimicrobial Activity : BTCA has been shown to inhibit the growth of various bacteria by interfering with DNA replication through inhibition of DNA gyrase.

- Anticancer Activity : The compound exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. Studies have indicated that BTCA can act as a multi-target enzyme inhibitor, which is essential for developing new anticancer therapies .

- Antioxidant Activity : BTCA demonstrates significant antioxidant properties, which help in neutralizing reactive oxygen species (ROS) and reducing oxidative stress in cells .

Antimicrobial Properties

Recent studies have highlighted the effectiveness of BTCA against pathogenic bacteria and viruses. For instance, it has shown promising results against avian influenza virus (AIV) and infectious bronchitis virus (IBV), with IC50 values indicating strong antiviral potential .

Anticancer Studies

BTCA's anticancer properties have been explored in various models. It has been noted for its ability to induce apoptosis in cancer cell lines such as Jurkat and HT-29. The structure-activity relationship (SAR) studies suggest that modifications in the thiazolidine ring can enhance its anticancer activity significantly .

Case Studies

- Antiviral Activity : A study investigating the antiviral effects of thiazolidine derivatives found that BTCA exhibited significant activity against AIV with an IC50 value of 3.47 µM, outperforming standard antiviral drugs like amantadine .

- Cytotoxicity Against Cancer Cells : Research demonstrated that BTCA could inhibit the proliferation of Jurkat cells with an IC50 value comparable to established chemotherapeutics. This suggests potential as a novel anticancer agent .

Comparative Analysis

The following table summarizes the biological activities of BTCA compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| 1,3-Thiazolidine-4-carboxylic Acid | Moderate | Moderate | High |

| Thiazole Derivatives | Low | High | Variable |

Future Directions

The exploration of BTCA's potential in therapeutic applications continues to expand. Future research could focus on:

- Development of Derivatives : Modifying the chemical structure to enhance efficacy and reduce toxicity.

- Clinical Trials : Conducting clinical trials to evaluate safety and effectiveness in humans.

- Mechanistic Studies : Further elucidating the mechanisms by which BTCA exerts its biological effects.

Propriétés

IUPAC Name |

3-benzoyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c13-10(8-4-2-1-3-5-8)12-7-16-6-9(12)11(14)15/h1-5,9H,6-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVFXJOSWHOVIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CS1)C(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.